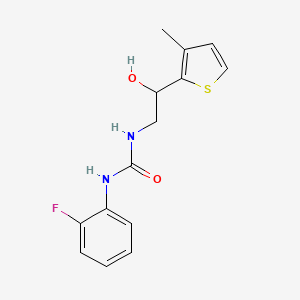

3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

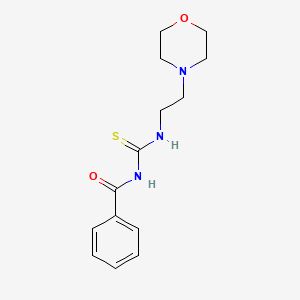

“3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C10H7IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not explicitly mentioned in the literature, pyrazole derivatives are known to exhibit a broad range of chemical reactivities .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory potential of 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid. It may inhibit pro-inflammatory pathways, making it a candidate for drug development in conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Hydrazones and Antimicrobial Activity : The compound’s hydrazone derivatives have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. These derivatives could be explored further for novel antibiotics .

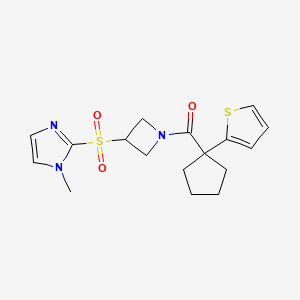

Cancer Research

- Antitumor Potential : Imidazole-containing compounds derived from this compound have been evaluated for their antitumor effects. These compounds exhibited promising activity against cancer cell lines such as MCF-7 and CaCo-2 .

Materials Science

- Organic Semiconductors : The π-conjugated structure of this compound makes it interesting for organic electronics. Researchers have explored its use as a building block for organic semiconductors, potentially enhancing device performance .

Photophysics and Optoelectronics

- Fluorescent Properties : The pyrazole moiety contributes to the compound’s fluorescence. Investigations into its photophysical properties could lead to applications in optoelectronic devices, sensors, and imaging agents .

Coordination Chemistry

- Metal Complexes : Researchers have synthesized metal complexes with this compound as a ligand. These complexes exhibit diverse properties, including catalytic activity and luminescence, which could find applications in materials science and catalysis .

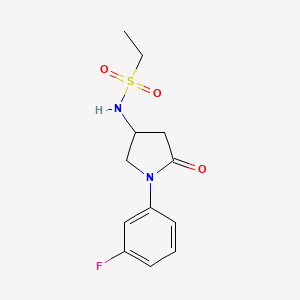

Biological Studies

- Enzyme Inhibition : The compound’s structural features suggest potential interactions with enzymes. Investigating its inhibitory effects on specific enzymes (e.g., kinases or proteases) could reveal novel therapeutic targets .

Zukünftige Richtungen

The future directions for research on “3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactivities, and potential biological activities . Given the broad range of biological activities exhibited by pyrazole derivatives , these compounds may hold promise for the development of new drugs.

Wirkmechanismus

Target of Action

Similar pyrazole derivatives have been found to be active against two groups of pathogens, staphylococci and enterococci . These compounds have shown bactericidal action and some were effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms .

Mode of Action

It is plausible that the compound acts by permeabilizing the cell membrane This action could disrupt the normal functioning of the cell, leading to cell death

Result of Action

The result of the action of 3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid is the potential inhibition and eradication of certain bacterial biofilms, specifically Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound could have potential applications in the treatment of infections caused by these bacteria.

Eigenschaften

IUPAC Name |

3-iodo-4-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUNWFPMFNIHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)

![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)